molecular formula C22H25NO3 B14403813 Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- CAS No. 86073-51-0

Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl-

Cat. No.: B14403813
CAS No.: 86073-51-0
M. Wt: 351.4 g/mol
InChI Key: CEACCJICDCYLEK-UHFFFAOYSA-N
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Description

Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities

Chemical Reactions Analysis

Types of Reactions

Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2), selenium dioxide (SeO2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavonols, while substitution reactions can introduce various functional groups onto the flavone ring.

Scientific Research Applications

Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Flavonols: Similar in structure but with a hydroxyl group at the 3-position.

    Flavanones: Differ in the saturation of the C2-C3 bond.

    Isoflavones: Have a different substitution pattern on the flavone backbone.

Uniqueness

Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .

Properties

CAS No.

86073-51-0

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

8-(diethylaminomethyl)-7-methoxy-3-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C22H25NO3/c1-5-23(6-2)14-18-19(25-4)13-12-17-20(24)15(3)21(26-22(17)18)16-10-8-7-9-11-16/h7-13H,5-6,14H2,1-4H3

InChI Key

CEACCJICDCYLEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)OC

Origin of Product

United States

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